1,3-Dihydro-2,1-benzoxaborole-1,4-diol

Description

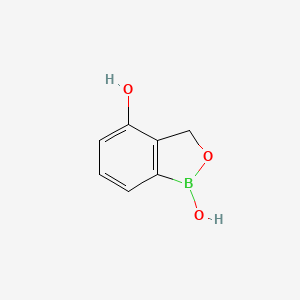

1,3-Dihydro-2,1-benzoxaborole-1,4-diol is a boron-containing heterocyclic compound characterized by a fused benzene ring and an oxaborole ring (a five-membered ring containing oxygen and boron). Its molecular structure includes two hydroxyl groups at positions 1 and 4, contributing to its unique physicochemical and biological properties.

Properties

Molecular Formula |

C7H7BO3 |

|---|---|

Molecular Weight |

149.94 g/mol |

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborol-4-ol |

InChI |

InChI=1S/C7H7BO3/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,9-10H,4H2 |

InChI Key |

IVKXXFQFHVVYKM-UHFFFAOYSA-N |

Canonical SMILES |

B1(C2=C(CO1)C(=CC=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-2,1-benzoxaborole-1,4-diol typically involves the reaction of o-aminophenol with boric acid or boronic acids under specific conditions. One common method includes the following steps:

Nucleophilic Substitution: The hydroxyl group of o-aminophenol reacts with a boronic acid derivative.

Cyclization: The intermediate undergoes cyclization to form the benzoxaborole ring.

Hydrolysis: The final step involves hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-2,1-benzoxaborole-1,4-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert it into different boron-containing derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various boronic acids, borate esters, and substituted benzoxaboroles, which have applications in different fields of chemistry and biology.

Scientific Research Applications

While there is no information about the applications of "1,3-Dihydro-2,1-benzoxaborole-1,4-diol" specifically, the search results do provide information about the applications of benzoxaboroles in general.

Benzoxaboroles are a class of aromatic boronic acids that have garnered interest for their ability to form reversible covalent bonds with nucleophilic functional groups, making them useful scaffolds for pharmaceutical compounds . They exhibit high solubility in physiological media and target affinity, along with strong Lewis acidity and the ability to adopt an anionic tetrahedral configuration in the presence of biomolecules .

Applications of Benzoxaboroles

- Sensing: Boronic acids and esters, including benzoxaboroles, are used in self-assembly and supramolecular chemistry. The reversible binding of diols with boronic acids to form boronic esters has been exploited in the development of new chemical sensors for carbohydrates, including glucose. Boronic acid-containing molecules have found uses in a wide range of important sensing applications, including optical and electrochemical sensors for an array of biologically relevant materials .

- Membrane Separations: Benzoxaboroles' high affinity for the diol functionality has led to the utilization of this functional group in many areas of materials chemistry. They have been explored for applications in membrane separations .

- Medicinal Chemistry: Benzoxaboroles have gathered much interest as a boron-containing scaffold for bioactive compounds .

- Tavaborole was the first benzoxaborole approved by the FDA in July 2014 for the treatment of onychomycosis of the toenails .

- Crisaborole was approved in December 2016 for the treatment of mild-to-moderate atopic dermatitis .

- They can inhibit efficiently carbonic anhydrases (CA), thus expanding the biological activities of this class of compounds .

- Hydrogels: Benzoxaborole-functionalized hydrogels have demonstrated enhanced binding affinity for reducing monosaccharide sugars .

- Building Blocks: Benzoxaboroles with various functional groups on each benzene ring are useful for further derivatizations .

Other Benzoxaboroles

Mechanism of Action

The mechanism of action of 1,3-Dihydro-2,1-benzoxaborole-1,4-diol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boron atom plays a crucial role in forming stable complexes with biological molecules, which is essential for its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of 1,3-Dihydro-2,1-benzoxaborole-1,4-diol and Analogs

| Compound Name | Core Structure | Functional Groups | Key Substituents |

|---|---|---|---|

| This compound | Benzene fused with oxaborole | -OH (positions 1,4), B-O bond | None (parent structure) |

| 1,3-Dihydro-5-nitro-2,1-benzoxaborole | Benzene fused with oxaborole | -OH, -NO2 | Nitro group at position 5 |

| 2,1-Benzoxaborole-6-carboxylic acid | Benzene fused with oxaborole | -OH, -COOH, -CF3 | Trifluoromethyl, carboxylic acid |

| 2-Methylbutane-1,4-diol | Aliphatic chain | -OH (positions 1,4) | Methyl branch at position 2 |

| Adamantane-1,4-diol | Adamantane cage | -OH (positions 1,4) | Rigid polycyclic framework |

- Benzoxaborole Derivatives: The introduction of electron-withdrawing groups (e.g., -NO2 in 1,3-dihydro-5-nitro-2,1-benzoxaborole) or bulky substituents (e.g., -CF3 in 2,1-benzoxaborole-6-carboxylic acid) alters electronic density and steric effects, impacting binding affinity and metabolic stability .

- Aliphatic Diols : 2-Methylbutane-1,4-diol () and 2-Butyne-1,4-diol () lack aromaticity, resulting in lower rigidity and distinct solubility profiles. These compounds are primarily used as synthetic intermediates for polymers, adhesives, and bioactive lactones .

- Adamantane-1,4-diol : The rigid adamantane framework enhances thermal stability and influences hydrogen-bonding patterns, making it useful in materials science .

Physicochemical Properties

- Force Field Modeling : Benzene-diol compounds (e.g., BD12, BD13) show strong correlations between force field and PM7 energies, suggesting accurate predictive models for linear diols. In contrast, branched or boron-containing systems (e.g., benzoxaboroles) may exhibit complex energy landscapes due to electronic delocalization .

- Hydrogen Bonding : Adamantane-1,4-diol and tetrafluorobenzene-1,4-diol () form distinct crystal packing arrangements, whereas benzoxaboroles likely engage in B-O···H interactions, influencing solubility and stability .

Biological Activity

Overview

1,3-Dihydro-2,1-benzoxaborole-1,4-diol is a member of the benzoxaborole family, known for its unique structural properties and biological activities. This compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry as an enzyme inhibitor and therapeutic agent.

Chemical Structure and Properties

The compound features a benzoxaborole core, characterized by the presence of a boron atom within a five-membered ring structure. The hydroxyl groups at the 1 and 4 positions enhance its solubility and reactivity. The specific arrangement of these functional groups contributes to its biological activity by facilitating interactions with target enzymes.

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing substrate interaction and subsequent catalysis. This has been particularly noted in studies involving antimicrobial and antifungal targets .

- Lewis Acidity : The boron atom exhibits Lewis acidity, allowing it to form stable complexes with biomolecules, which can influence various biochemical pathways .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. For example:

- Fungal Inhibition : It has shown efficacy against Candida albicans and other fungal strains. The potency against these pathogens is comparable to established antifungal agents like amphotericin B .

- Antimalarial Activity : Structure-activity relationship (SAR) studies indicate that modifications to the benzoxaborole scaffold can enhance antimalarial properties against Plasmodium falciparum, with some derivatives exhibiting IC50 values as low as 0.026 μM .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes:

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| Carbonic Anhydrases | Competitive Inhibition | Not specified |

| Fungal Lanosterol Demethylase | Non-competitive Inhibition | Not specified |

These studies highlight its potential as a therapeutic agent in treating diseases caused by enzyme dysregulation.

Case Study 1: Antifungal Efficacy

In a controlled study, this compound was tested against various fungal strains. The results indicated that it inhibited growth at concentrations comparable to traditional antifungals. This suggests a viable alternative for treating resistant fungal infections.

Case Study 2: Antimalarial Activity

A series of benzoxaborole derivatives were synthesized and tested for antimalarial activity. The study found that certain modifications significantly increased potency against Plasmodium falciparum, demonstrating the importance of structural variations in enhancing biological activity .

Research Applications

The broad range of biological activities associated with this compound positions it as a valuable compound in several research areas:

- Medicinal Chemistry : Its potential as an antimicrobial and antimalarial agent makes it a candidate for drug development.

- Biochemical Research : Understanding its interaction with enzymes can provide insights into enzyme mechanisms and the development of selective inhibitors.

Q & A

Q. How can structure-activity relationship (SAR) studies be structured to evaluate this compound’s therapeutic potential?

- Methodological Answer : Synthesize analogs with modified boronate rings (e.g., fluorinated or phosphorylated derivatives) and test against disease-relevant targets (e.g., fungal CYP51 or bacterial leucyl-tRNA synthetase). Use crystallography to map binding interactions and correlate with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.